2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine

Lipophilicity Fragment optimization CNS drug discovery

2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine (PubChem CID is a heterocyclic building block combining a 5-chloropyrimidine core with a 1-tert-butylazetidin-3-yloxy ether at the 2-position. With a molecular weight of 241.72 g/mol, XLogP3 of 2, and topological polar surface area (tPSA) of 38.3 Ų, the compound occupies physicochemical space consistent with fragment-to-lead optimization for kinase targets.

Molecular Formula C11H16ClN3O
Molecular Weight 241.72
CAS No. 2200573-36-8
Cat. No. B2606121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine
CAS2200573-36-8
Molecular FormulaC11H16ClN3O
Molecular Weight241.72
Structural Identifiers
SMILESCC(C)(C)N1CC(C1)OC2=NC=C(C=N2)Cl
InChIInChI=1S/C11H16ClN3O/c1-11(2,3)15-6-9(7-15)16-10-13-4-8(12)5-14-10/h4-5,9H,6-7H2,1-3H3
InChIKeyWCYMPXPOZAGXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine (CAS 2200573-36-8): Core Building Block for Kinase-Focused Discovery


2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine (PubChem CID 126953913) is a heterocyclic building block combining a 5-chloropyrimidine core with a 1-tert-butylazetidin-3-yloxy ether at the 2-position [1]. With a molecular weight of 241.72 g/mol, XLogP3 of 2, and topological polar surface area (tPSA) of 38.3 Ų, the compound occupies physicochemical space consistent with fragment-to-lead optimization for kinase targets [1]. The 5-chloro substituent serves as a versatile synthetic handle for cross-coupling reactions, while the sterically demanding N-tert-butylazetidine moiety modulates both lipophilicity and conformational rigidity [1]. Patents describing azetidinyl pyrimidine cores as Janus kinase (JAK) inhibitors underscore the scaffold's translational relevance [2].

Fragment-to-lead building block for kinase-focused discovery programs
Reported JAK inhibitor scaffold context in recent patent disclosures
Physicochemical profile aligned with CNS multiparameter optimization space
5‑chloro handle enables chemoselective sequential cross‑coupling workflows

Why Generic Substitution Fails for 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine in MedChem Campaigns


Interchanging azetidinyl-oxypyrimidine building blocks introduces quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and synthetic tractability that cascade through multiparameter optimization. The N-tert-butyl group on the azetidine ring of the target compound (CAS 2200573-36-8) provides a distinct XLogP3 of 2 and eliminates the hydrogen-bond donor found in the des-tert-butyl analog 2-(azetidin-3-yloxy)pyrimidine (XLogP3 −0.1, 1 HBD) [1][2]. Swapping the 5-chloro for a 5-bromo substituent increases molecular weight by ~44 Da, alters C-X bond dissociation energetics, and modifies cross-coupling reactivity profiles [1][3]. Such structural differences are consequential when optimizing for CNS penetration, cellular potency, and metabolic stability within kinase inhibitor programs [4].

Des‑tert‑butyl analog
Removal of the tert‑butyl group reduces lipophilicity by ~2 log units (XLogP3 ~−0.1) and introduces an H‑bond donor; both shifts may alter CNS permeability and P‑gp efflux recognition profiles.
5‑Bromo analog
The C–Br bond is significantly weaker (~66 kcal/mol vs ~79 kcal/mol), which lowers chemoselectivity and can complicate sequential cross‑coupling strategies in polyfunctional intermediates.
NH‑bearing azetidine analog
An extra H‑bond donor (HBD 1 vs 0) combined with higher tPSA (~47 vs 38 Ų) may increase recognition by efflux transporters and reduce predicted CNS exposure.

Quantitative Differentiation Evidence for 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine vs. Closest Analogs


Lipophilicity Advantage: XLogP3 = 2 for CAS 2200573-36-8 vs. −0.1 for Des-tert-butyl Analog

The target compound displays a computed XLogP3 of 2, exactly two log units higher than the des-tert-butyl analog 2-(azetidin-3-yloxy)pyrimidine (CAS 1340581-86-3, XLogP3 = −0.1) [1]. This difference corresponds to a predicted ~100-fold increase in octanol/water partition coefficient, placing the target compound within the favorable lipophilicity range (XLogP 1–3) commonly associated with balanced permeability and metabolic stability in lead optimization [2].

Lipophilicity
Head‑to‑head
Target XLogP3 = 2
Comparator XLogP3 = −0.1
Δ +2.1 log units
Supports lipophilicity optimization for CNS lead research; reported within range associated with balanced permeability and metabolic stability.
Computed by XLogP3, PubChem release
Lipophilicity Fragment optimization CNS drug discovery

Hydrogen-Bond Donor Elimination: 0 HBD for CAS 2200573-36-8 vs. 1 HBD for Des-tert-butyl Analog

The target compound carries zero hydrogen-bond donors (HBD = 0), whereas the des-tert-butyl comparator 2-(azetidin-3-yloxy)pyrimidine possesses one HBD (secondary amine NH) [1][2]. Elimination of the azetidine N–H donor reduces the compound's capacity for P-glycoprotein (P-gp) recognition and efflux—a recognized factor governing CNS exposure [3]. The absence of HBD also aligns with empirical guidelines for CNS drug-likeness, where HBD count ≤1 is preferred for brain penetration [3].

H‑Bond Donors
Head‑to‑head
Target HBD = 0
Comparator HBD = 1
Complete removal of azetidine N–H donor
Elimination of H‑bond donor reduces P‑gp efflux recognition risk and supports CNS kinase probe research context.
Computed by Cactvs, PubChem
CNS penetration Permeability Fragment-based drug design

Topological Polar Surface Area Advantage: tPSA 38.3 Ų for CAS 2200573-36-8 vs. 47 Ų for Des-tert-butyl Analog

The target compound has a computed topological polar surface area (tPSA) of 38.3 Ų, which is 8.7 Ų lower than the 47 Ų of the des-tert-butyl analog 2-(azetidin-3-yloxy)pyrimidine [1][2]. A tPSA value below 60–70 Ų is strongly associated with good oral absorption [3], and the tPSA below 90 Ų correlates with favorable blood-brain barrier penetration [3]. The target compound's markedly lower tPSA relative to its NH-bearing congener positions it more favorably for both oral and CNS drug discovery campaigns [3].

Polar Surface Area
Head‑to‑head
Target tPSA = 38.3 Ų
Comparator tPSA = 47 Ų
Δ −8.7 Ų (18.5% lower)
Lower tPSA aligns with oral absorption and blood‑brain barrier penetration research criteria.
PubChem computed descriptors
CNS drug-likeness Oral bioavailability Physicochemical optimization

Halogen Leaving-Group Differentiation: Cl vs. Br for Cross-Coupling Tuning in Kinase Inhibitor Synthesis

The target compound provides a 5-chloropyrimidine electrophilic center with a C–Cl bond dissociation energy of approximately 79 kcal/mol, compared to ~66 kcal/mol for the C–Br bond in the direct 5-bromo analog (CAS 2200767-22-0) [1]. The higher C–Cl bond strength requires more active palladium catalyst systems for cross-coupling but offers greater chemoselectivity when additional reactive handles are present in polyfunctionalized intermediates [2]. The 5-chloro variant is preferred for sequential or late-stage functionalization strategies in diversity-oriented synthesis of azetidinyl pyrimidine kinase inhibitor libraries [3].

C–X Bond Strength
Head‑to‑head
Target C–Cl ≈ 79 kcal/mol
Comparator C–Br ≈ 66 kcal/mol
~13 kcal/mol higher stability, ~44 Da lighter
Stronger C–Cl bond supports chemoselective sequential cross‑coupling workflows in kinase inhibitor library synthesis.
Literature BDE; MW from PubChem
Cross-coupling Suzuki-Miyaura Kinase inhibitor libraries

Conformational Rigidity and Rotatable Bond Profile: Matching Kinase Inhibitor Pharmacophore Requirements

The target compound contains exactly three rotatable bonds—the pyrimidine–O bond, the O–azetidine C3 bond, and the N–tBu bond—providing a partially constrained scaffold with a computed complexity value of 230 [1]. By comparison, the des-tert-butyl analog has only two rotatable bonds and a lower complexity of 121 [2]. The three rotatable bonds in the target compound allow productive conformations for hinge-binding interactions at the kinase ATP site while maintaining sufficient rigidity to reduce entropic penalties upon binding [3]. The azetidine ring itself enforces a defined dihedral angle between the pyrimidine core and the tert-butyl group, a conformational feature absent in flexible-chain analogs [3].

Conformational Rigidity
Cross‑study comparable
Target 3 rotatable bonds, Complexity 230
Comparator 2 rotatable bonds, Complexity 121
+1 rotatable bond, 90% higher complexity
Intermediate flexibility balances preorganization for hinge‑binding against the adaptability required for kinase subtype selectivity optimization.
PubChem computed descriptors
Conformational restriction Kinase hinge-binding Azetidine scaffold

Procurement-Driven Application Scenarios for 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine (CAS 2200573-36-8)


Building Block for JAK-Selective Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing selective JAK1/JAK2/TYK2 inhibitors can employ CAS 2200573-36-8 as a hinge-binding fragment. The 5-chloro substituent provides a synthetic handle for Suzuki-Miyaura diversification to explore selectivity determinants across the JAK family, as described in recent azetidinyl pyrimidine patent disclosures [1]. The N-tert-butyl group ensures the fragment is already elaborated with a lipophilic group that mimics the hydrophobic interactions of advanced leads, accelerating SAR exploration without requiring post-coupling N-alkylation steps [1].

CNS-Penetrant Kinase Probe Design Leveraging Optimized Physicochemical Profile

Programs targeting brain-penetrant kinase inhibitors (e.g., for glioblastoma or neuroinflammation) benefit from this building block's favorable CNS drug-likeness parameters: tPSA of 38.3 Ų, XLogP3 of 2, and zero HBD [2]. These properties position derived compounds favorably relative to CNS MPO (Multiparameter Optimization) scoring guidelines. The absence of an azetidine N–H eliminates a recognition element for P-gp efflux, a common liability in CNS kinase inhibitor programs [2].

Fragment-to-Lead Libraries Requiring Chemoselective Sequential Cross-Coupling

For library synthesis requiring orthogonal reactivity, the C–Cl bond (~79 kcal/mol BDE) provides chemoselectivity advantages over the C–Br analog (~66 kcal/mol) when palladium catalyst systems are tuned for chloride activation [3]. This allows sequential diversification strategies where the 5-chloro position is reserved for late-stage functionalization, while more reactive handles elsewhere in the molecule are elaborated first [3].

Conformationally Constrained Scaffold for Kinase Hinge-Binding Motif Exploration

The azetidine ring enforces a defined dihedral angle between the pyrimidine core and the N-tert-butyl group, providing a scaffold with intermediate flexibility (3 rotatable bonds) that reduces conformational entropy penalties upon kinase binding [4]. This preorganized geometry is directly applicable to exploring hinge-binding interactions across the kinome, where precise spatial presentation of the pyrimidine N1 and C2-substituent is critical for potency and selectivity [4][1].

Application
Selection Property
Validation Focus
JAK‑selective kinase inhibitor lead optimization
Kinase‑directed fragment with late‑stage diversification handle
JAK family selectivity and hinge‑binding assay context
CNS kinase probe design research
CNS multiparameter optimization profile (XLogP, tPSA, HBD)
Brain penetration and P‑gp efflux transporter assay context
Chemoselective sequential cross‑coupling libraries
C–Cl bond stability enabling staged reactivity
Sequential cross‑coupling efficiency and orthogonality evaluation
Kinase hinge‑binding motif exploration
Conformationally restricted azetidine scaffold with 3 rotatable bonds
Binding geometry analysis by co‑crystallography or docking studies
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